2-(benzylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
2-(Benzylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a chemical compound that has been widely studied in scientific research. It is a heterocyclic compound that contains a thieno[3,2-d]pyrimidine ring system, which has been found to exhibit various biological activities. In
Mechanism Of Action
The exact mechanism of action of 2-(benzylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is not fully understood. However, it has been suggested that its biological activities may be due to its ability to interact with cellular targets such as enzymes and receptors. For example, it has been found to inhibit the activity of DNA topoisomerase II, which is a key enzyme involved in DNA replication and transcription. It has also been shown to bind to the adenosine receptor, which is involved in various physiological processes including inflammation and immune response.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(benzylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one have been investigated in several studies. It has been found to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for antitumor agents. It has also been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity. In addition, it has been found to exhibit low toxicity in normal cells, indicating its potential as a safe and effective therapeutic agent.
Advantages And Limitations For Lab Experiments
One advantage of using 2-(benzylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various physiological processes. Another advantage is its relatively low toxicity in normal cells, which allows for higher concentrations to be used in experiments. However, one limitation is the lack of information on its pharmacokinetics and pharmacodynamics, which may limit its clinical application.
Future Directions
There are several future directions for the study of 2-(benzylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one. One direction is to investigate its potential as an antimicrobial agent against drug-resistant bacterial and fungal strains. Another direction is to explore its mechanism of action in more detail, including its interaction with cellular targets and its effects on signaling pathways. Additionally, further studies are needed to evaluate its efficacy and safety in animal models and clinical trials.
Synthesis Methods
The synthesis of 2-(benzylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been reported in several studies. One of the most common methods involves the reaction of 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene with 4-nitrobenzaldehyde and benzyl mercaptan in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as ethanol or acetonitrile under reflux conditions for several hours. The resulting product is then purified by recrystallization or column chromatography.
Scientific Research Applications
2-(Benzylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one has been found to exhibit various biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. It has been tested against several bacterial and fungal strains and has shown promising results as a potential antimicrobial agent. It has also been found to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an antitumor agent. Additionally, it has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
properties
IUPAC Name |
2-benzylsulfanyl-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N3O3S2/c23-18-17-16(10-11-26-17)20-19(27-12-13-4-2-1-3-5-13)21(18)14-6-8-15(9-7-14)22(24)25/h1-9H,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJSZRUUFMBAHOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])SCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzylthio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one |
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